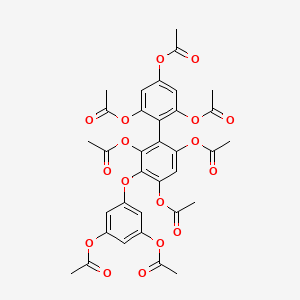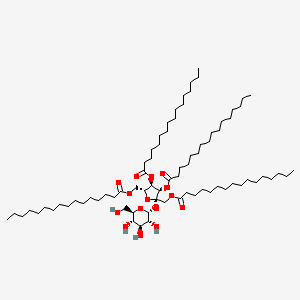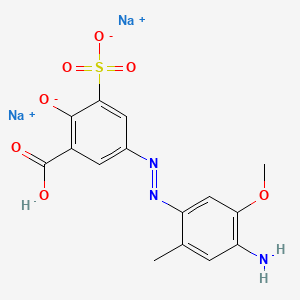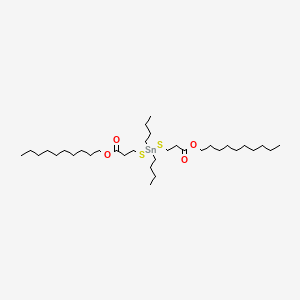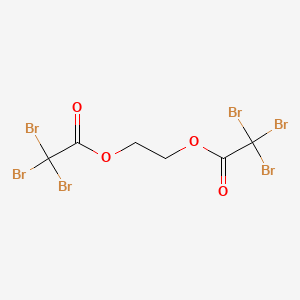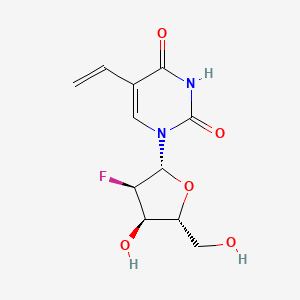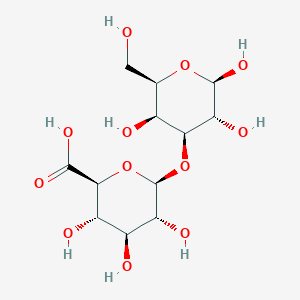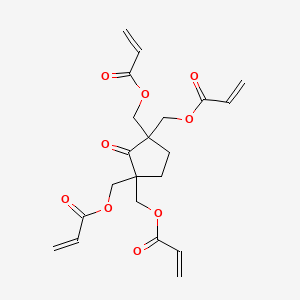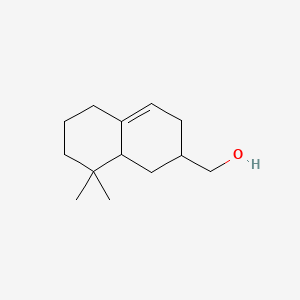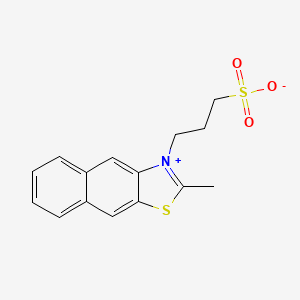
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is a chemical compound with the molecular formula C15H15NO3S2. It is known for its unique structure, which includes a naphthoquinone moiety fused with a thiazolium ring. This compound is often used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt typically involves the reaction of naphthoquinone derivatives with thiazole compounds under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound to its reduced form, affecting its reactivity.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazolium derivatives and naphthoquinone-based compounds. Examples include:
- Thiazole
- Naphthoquinone
- Thiamine (Vitamin B1)
Uniqueness
Naphtho(2,3-d)thiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt is unique due to its combined structure of naphthoquinone and thiazolium moieties, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other compounds may not be as effective.
Propiedades
Número CAS |
99377-82-9 |
|---|---|
Fórmula molecular |
C15H15NO3S2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
3-(2-methylbenzo[f][1,3]benzothiazol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C15H15NO3S2/c1-11-16(7-4-8-21(17,18)19)14-9-12-5-2-3-6-13(12)10-15(14)20-11/h2-3,5-6,9-10H,4,7-8H2,1H3 |
Clave InChI |
HZUAJLTXINJVQU-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=CC3=CC=CC=C3C=C2S1)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


